
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a methyl ester group, a hydroxyl group, a chlorine atom, and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.
Stepwise Synthesis:
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug development due to its structural similarity to biologically active thiophene derivatives.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl, chlorine, and ester groups allows for diverse interactions with biological molecules, contributing to its potential biological activities.
Comparison with Similar Compounds
Methyl 3-hydroxy-4-chloro-2-thiophenecarboxylate: Lacks the methyl group at the 5-position.
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate: Lacks the chlorine atom at the 4-position.
Methyl 4-chloro-5-methyl-2-thiophenecarboxylate: Lacks the hydroxyl group at the 3-position.
Uniqueness: Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113589-29-0 |
|---|---|
Molecular Formula |
C7H7ClO3S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 |
InChI Key |
MAKSYNFEQORPNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
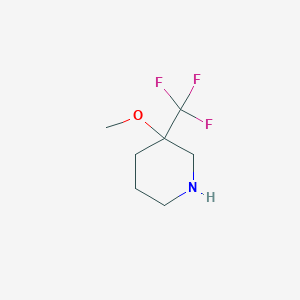
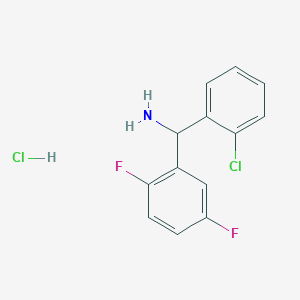
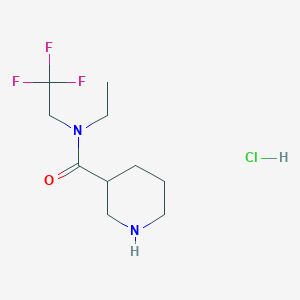
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
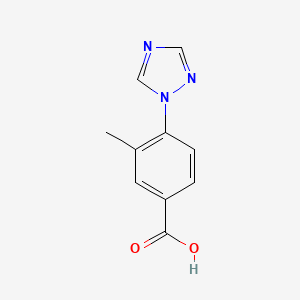
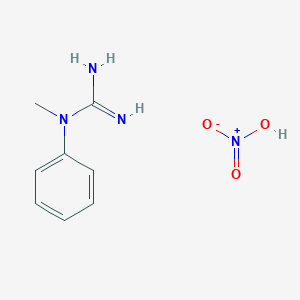

![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)


![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
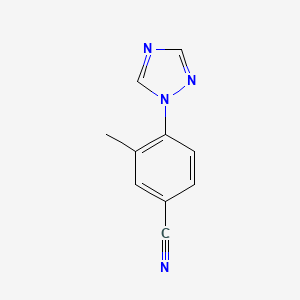
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)
